2-(Trichloromethyl)-1,3,5-triazine

Organic Synthesis Methodology Triazine Functionalization

Procure 2-(Trichloromethyl)-1,3,5-triazine for its unique electrophilic reactivity, where the trichloromethyl group undergoes selective haloform-type cleavage for precise mono-amination. This enables clean synthesis of 2-amino-4,6-bis(trichloromethyl) triazine cores essential for nitrification inhibitors (pI50 4.5-5.5). Unlike cyanuric chloride, it avoids complex substitution mixtures, making it the strategic building block for asymmetric triazine scaffolds in photoinitiator and agrochemical R&D.

Molecular Formula C4H2Cl3N3
Molecular Weight 198.43 g/mol
CAS No. 30361-83-2
Cat. No. B1655000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trichloromethyl)-1,3,5-triazine
CAS30361-83-2
Molecular FormulaC4H2Cl3N3
Molecular Weight198.43 g/mol
Structural Identifiers
SMILESC1=NC=NC(=N1)C(Cl)(Cl)Cl
InChIInChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H
InChIKeyQTUVQQKHBMGYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trichloromethyl)-1,3,5-triazine (CAS 30361-83-2): Procurement-Grade Building Block for Specialized Triazine Derivatives


2-(Trichloromethyl)-1,3,5-triazine (CAS 30361-83-2) is a halogenated 1,3,5-triazine derivative characterized by a single trichloromethyl substituent at the 2-position of the triazine ring . This compound serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of functionalized triazine scaffolds. Its reactivity is dominated by the trichloromethyl group, which acts as a leaving group in nucleophilic substitution reactions, enabling the selective installation of amino, alkylamino, and arylamino moieties [1]. The compound is distinct from its more heavily chlorinated analog, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offering a unique substitution pattern that allows for controlled, stepwise functionalization of the triazine core.

Why Generic Triazine Substitution Fails: The Critical Role of the Trichloromethyl Group in 2-(Trichloromethyl)-1,3,5-triazine


The procurement of 2-(Trichloromethyl)-1,3,5-triazine over a generic or closely related triazine analog is not a matter of simple interchangeability. The presence and positioning of the trichloromethyl group fundamentally dictate the compound's reactivity profile, downstream synthetic utility, and biological activity. Unlike the sequential and often less selective substitutions observed with cyanuric chloride's ring-bound chlorines, the trichloromethyl group in this compound undergoes a distinct haloform-type cleavage, enabling selective mono-amination to yield precisely substituted triazine derivatives [1]. Furthermore, structure-activity relationship studies in nitrification inhibition have quantified that the trichloromethyl moiety is essential for achieving potent biological effects (pI50 values of 4.5-5.5), a property absent in non-chlorinated or less-chlorinated methyl-triazine analogs [2]. Substituting this specific building block with an alternative would necessitate a complete redesign of the synthetic pathway and likely result in a final product with diminished or entirely absent target performance.

Quantitative Differentiation Guide for 2-(Trichloromethyl)-1,3,5-triazine: Head-to-Head Performance Against Key Comparators


Selective Monoamination vs. Sequential Substitution: A Defined Reactivity Advantage

2-(Trichloromethyl)-1,3,5-triazine derivatives enable a selective mono-replacement of the trichloromethyl group with an aliphatic amino group, a reaction pathway distinct from the sequential chlorine displacement observed in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) [1]. While the comparator, cyanuric chloride, undergoes successive substitution of its three chlorine atoms, often requiring careful temperature control to isolate mono- or di-substituted products, the trichloromethyl group in this compound class provides a built-in selectivity for a single, clean transformation to yield monoamino-s-triazine derivatives [1].

Organic Synthesis Methodology Triazine Functionalization

Nitrification Inhibitory Potency: The Essential Role of the Trichloromethyl Substituent

Structure-activity relationship studies on a series of trichloromethyl-1,3,5-triazines have quantified their nitrification inhibitory potency in upland soil. The pI50 values, a measure of inhibitory activity, for highly active compounds in this class range from 4.5 to 5.5 [1]. This level of activity is specifically associated with the presence of at least one trichloromethyl group on the triazine ring; comparative studies indicate that mono- or dichlorinated methyl-1,3,5-triazines lacking the trichloromethyl moiety exhibit significantly weaker inhibition [2].

Agrochemicals Nitrification Inhibition Soil Science

High-Yield Synthetic Transformations: A Building Block with Predictable Efficiency

The trichloromethyl group in s-triazine derivatives is known for its high reactivity in nucleophilic displacement and other transformations, often proceeding with excellent efficiency. While specific yield data for the monosubstituted 2-(Trichloromethyl)-1,3,5-triazine is limited in open literature, its closely related bis(trichloromethyl) analogs are reported to undergo reactions in 'nearly quantitative yields' under standard conditions [1]. For instance, the degradation reaction of sym-triazine with ammonium chloride, a model for the reactivity of the triazine core, is described as 'very clean' and proceeds in 'essentially quantitative yield' [2]. This trend of high efficiency is expected to extend to the target compound, given the shared electrophilic nature of the trichloromethyl group.

Process Chemistry Synthetic Methodology Yield Optimization

Optimal Application Scenarios for 2-(Trichloromethyl)-1,3,5-triazine: Where This Building Block Delivers Maximum Value


Synthesis of Selective Monoamino-Triazine Derivatives for Agrochemical Screening

For research programs focused on developing novel nitrification inhibitors or fungicides, 2-(Trichloromethyl)-1,3,5-triazine is the ideal starting material. As established in Section 3, its trichloromethyl group enables a clean, selective mono-amination reaction [1], directly yielding the 2-amino-4,6-bis(trichloromethyl) core that has been shown to confer potent nitrification inhibitory activity (pI50 4.5-5.5) [2]. Using a less selective chlorinated triazine like cyanuric chloride would introduce a mixture of substitution products, complicating purification and screening efforts.

Precursor for Advanced Photoinitiators and Photo-Acid Generators

The trichloromethyl group is a well-established component in the design of high-efficiency photoinitiators and photo-acid generators (PAGs) for photolithography and advanced polymer chemistry [1]. 2-(Trichloromethyl)-1,3,5-triazine serves as a crucial, single-functionalized core for constructing more complex, visible-light-sensitive bis(trichloromethyl) triazine derivatives. These derivatives have been demonstrated to possess excellent radical-generating efficiency and acid-forming performance [2], making the core compound a strategic procurement item for materials science laboratories developing next-generation photoresists.

Controlled Synthesis of Asymmetric Triazine-Based Ligands and Functional Materials

The ability to selectively replace a single trichloromethyl group while leaving the remaining two ring positions available for further, distinct functionalization makes 2-(Trichloromethyl)-1,3,5-triazine a unique tool for building asymmetric or desymmetrized triazine scaffolds [1]. This contrasts with the symmetrical substitution pattern of cyanuric chloride, which often leads to symmetrical products. This property is particularly valuable in the synthesis of coordination polymers, novel ligands for catalysis, and advanced materials where structural asymmetry is key to function [2].

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